6-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
6-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a quinazolinone core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: This step involves the alkylation of the quinazolinone core with a piperidine derivative.
Formation of the Pyridine Moiety: The final step involves the coupling of the intermediate with a pyridine-3-carbonitrile derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the quinazolinone core using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced derivatives of the quinazolinone core.
Substitution Products: Substituted derivatives at the fluoro position.
Scientific Research Applications
6-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the piperidine and pyridine moieties enhance its binding affinity and specificity. The fluoro group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
6-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile is unique due to its combination of a quinazolinone core, a piperidine ring, and a pyridine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
IUPAC Name |
6-[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c21-16-2-3-17-18(9-16)24-13-26(20(17)27)12-14-5-7-25(8-6-14)19-4-1-15(10-22)11-23-19/h1-4,9,11,13-14H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZCTKWZPDAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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